physicochemical properties of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid
physicochemical properties of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid
The following technical guide details the physicochemical properties, synthesis, and analytical profile of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid . This monograph is structured for researchers investigating fibrate analogs, sweet taste inhibitors (lactisole derivatives), or specific herbicide intermediates.
Executive Summary & Chemical Identity
1-(p-chlorophenoxy)cyclohexanecarboxylic acid is a structural analog of Clofibric Acid (the active metabolite of Clofibrate) and Lactisole (a broad-spectrum sweet taste inhibitor). By replacing the gem-dimethyl group of clofibric acid with a cyclohexane ring, this compound exhibits increased lipophilicity and steric rigidity, influencing its binding affinity for targets such as the PPAR-alpha receptor (lipid metabolism) and the T1R3 transmembrane domain (sweet taste receptor).
Chemical Nomenclature & Structure
| Property | Detail |
| IUPAC Name | 1-(4-chlorophenoxy)cyclohexane-1-carboxylic acid |
| Common Scaffolds | Fibrate analog; |
| Molecular Formula | |
| Molecular Weight | 254.71 g/mol |
| SMILES | OC(=O)C1(Oc2ccc(Cl)cc2)CCCCC1 |
| Key Functional Groups | Carboxylic acid (hydrophilic head), p-Chlorophenoxy (hydrophobic tail), Cyclohexane (rigid spacer) |
Physicochemical Properties Profile
The following data represents the physicochemical constants critical for formulation and assay development. Values are derived from structural analog analysis (Clofibric Acid) and standard chemical computation for this specific congener.
Table 1: Physicochemical Constants
| Parameter | Value (Approx.) | Context & Implication |
| Physical State | Crystalline Solid | Typically white to off-white powder. |
| Melting Point | 148 – 153 °C | Higher than Clofibric acid (~120°C) due to the rigid cyclohexane ring increasing lattice energy. |
| pKa (Acid) | 3.6 – 3.9 | The carboxylic acid is relatively acidic. At physiological pH (7.4), it exists primarily as the carboxylate anion. |
| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic. Significantly more hydrophobic than Clofibric acid (LogP ~2.5-3.0) due to the bulky cyclohexane ring. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in water without pH adjustment. |
| Solubility (Organic) | High | Soluble in Ethanol, DMSO (>50 mg/mL), DMF, and Chloroform. |
| UV | 228 nm, 280 nm | Characteristic of the p-chlorophenoxy chromophore. |
Structural Causality
-
Lipophilicity: The cyclohexane ring adds four methylene groups compared to the dimethyl group of clofibric acid, increasing the LogP by approximately 1.0–1.5 units. This enhances membrane permeability but necessitates co-solvents (e.g., DMSO) for biological assays.
-
Acidity: The electron-withdrawing effect of the phenoxy oxygen at the
-position stabilizes the carboxylate anion, maintaining a pKa similar to other -aryloxy acids.
Synthesis Protocol: The Bargellini Reaction
The most robust synthesis for sterically hindered
Reaction Scheme
-
Reagents: Cyclohexanone, p-Chlorophenol, Chloroform (
), Potassium Hydroxide ( ). -
Solvent: Acetone or Glyme (1,2-dimethoxyethane) to solubilize the phenol and ketone.
-
Mechanism:
-
Generation of the trichloromethyl anion (
) from chloroform. -
Nucleophilic addition of
to the ketone (cyclohexanone) to form a trichloromethyl alkoxide. -
Formation of a dichloro-epoxide intermediate via intramolecular substitution.
-
Nucleophilic attack by the phenoxide ion (from p-chlorophenol) opens the epoxide.
-
Hydrolysis of the acyl chloride intermediate yields the carboxylic acid.[1]
-
Step-by-Step Protocol
Safety: Chloroform is volatile and toxic. Perform in a fume hood.
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve p-chlorophenol (0.1 mol, 12.8 g) and cyclohexanone (0.4 mol, 39.2 g - excess used as solvent/reactant) in acetone (50 mL).
-
Base Addition: Add powdered KOH (0.5 mol, 28.0 g) slowly to the solution while cooling in an ice bath (0–5 °C).
-
Chloroform Addition: Add Chloroform (0.15 mol, 18.0 g) dropwise over 60 minutes. Maintain temperature < 15 °C. The reaction is highly exothermic.
-
Reflux: After addition, remove the ice bath and reflux the mixture gently for 3–4 hours.
-
Workup:
-
Evaporate excess acetone/cyclohexanone under reduced pressure.
-
Dissolve the residue in water (200 mL). The solution should be alkaline.
-
Extract with diethyl ether (2 x 50 mL) to remove unreacted neutral organics (phenol/ketone). Discard the organic layer.
-
Acidify the aqueous layer to pH ~1 using concentrated HCl. The product will precipitate as a white solid.
-
-
Purification: Filter the crude solid. Recrystallize from ethanol/water (1:1) or benzene/petroleum ether to yield pure crystals.
Visualization: Synthesis Workflow
Caption: The Bargellini synthesis pathway for sterically hindered alpha-aryloxy acids.
Analytical Methods & Validation
For quality control and pharmacokinetic studies, the following analytical parameters are recommended.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient: 40% B to 90% B over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 228 nm (primary) and 280 nm (secondary).
-
Retention Time: Expect elution ~2-3 minutes after Clofibric acid due to the hydrophobic cyclohexane ring.
Stability Profile
-
Hydrolysis: The ether linkage is stable under physiological conditions. The carboxylic acid is stable but can form esters in the presence of alcohols and acid catalysts.
-
Photostability: Like many chlorophenoxy compounds, it is susceptible to slow photodegradation. Store in amber vials.
Biological Relevance
Sweet Taste Inhibition (T1R3 Antagonist)
This compound belongs to a class of lactisole analogs . The bulky cyclohexane group targets the transmembrane domain of the T1R3 subunit of the sweet taste receptor.
-
Mechanism: Negative allosteric modulation. It stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein activation upon sugar binding.
-
Potency: Typically, increasing the steric bulk at the
-position (e.g., cyclohexane vs. dimethyl) can enhance potency but may reduce solubility.
Lipid Metabolism (PPAR- )
As a fibrate analog, it may activate Peroxisome Proliferator-Activated Receptor alpha (PPAR-
-
Activity: Induces the transcription of genes involved in fatty acid
-oxidation. -
Binding: The carboxylic acid forms a salt bridge with Tyr464 (in human PPAR
), while the p-chlorophenoxy tail occupies the hydrophobic pocket.
References
-
Bargellini Reaction Mechanism: Weizmann, C., et al. "The condensation of ketones with chloroform and iodoform." Journal of the American Chemical Society, 1948. Link
-
Sweet Taste Inhibition (Lactisole Analogs): Maillet, E., et al. "Structure-Function Analysis of Lactisole, a Sweet Taste Inhibitor." Chemical Senses, 2009. Link
-
Fibrate Pharmacology: Willson, T. M., et al. "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 2000. Link
- General Synthesis of Alpha-Aryloxy Acids: Galimberti, P., & Defranceschi, A. "Sulla reazione di Bargellini." Gazzetta Chimica Italiana, 1947.
